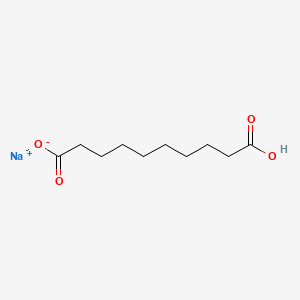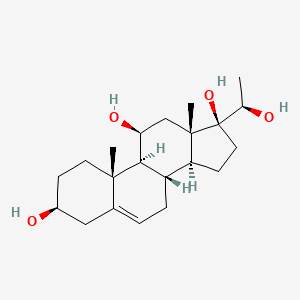
Cortisol 21-Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisol 21-Tosylate is a synthetic derivative of cortisol, a hormone produced by the adrenal gland. This compound has garnered significant attention in various fields of research due to its potential therapeutic and toxic effects, as well as its role in pollution management and manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cortisol 21-Tosylate is typically synthesized through the tosylation of cortisol. The process involves the reaction of cortisol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cortisol 21-Tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the tosylate group can be hydrolyzed to form cortisol.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tosylate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Various cortisol derivatives depending on the nucleophile used.
Hydrolysis: Cortisol.
Oxidation and Reduction: Different metabolites of cortisol.
Wissenschaftliche Forschungsanwendungen
Cortisol 21-Tosylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cortisol derivatives.
Biology: Employed in studies related to steroid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying cortisol-related disorders.
Industry: Utilized in the development of biosensors for cortisol detection and in pollution management
Wirkmechanismus
Cortisol 21-Tosylate exerts its effects by interacting with the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of various genes involved in inflammation, immune response, and metabolism. The compound’s mechanism of action is similar to that of cortisol, but the presence of the tosylate group can alter its pharmacokinetic properties and receptor binding affinity .
Vergleich Mit ähnlichen Verbindungen
Cortisol 21-Tosylate is unique due to the presence of the tosylate group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Eigenschaften
CAS-Nummer |
63644-48-4 |
|---|---|
Molekularformel |
C₂₈H₃₆O₇S |
Molekulargewicht |
516.65 |
Synonyme |
Cortisol, 21-p-Toluenesulfonate; (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


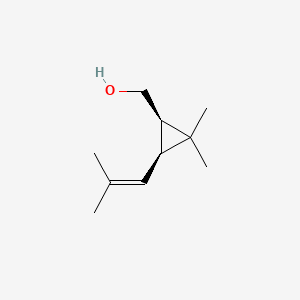
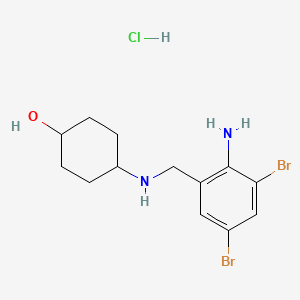
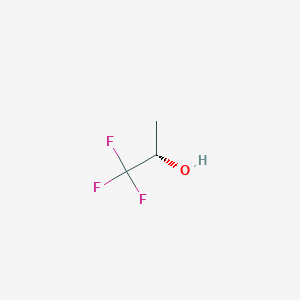
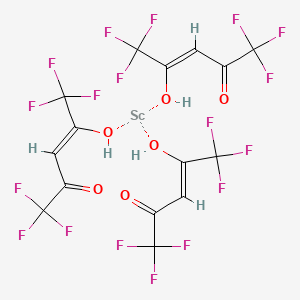
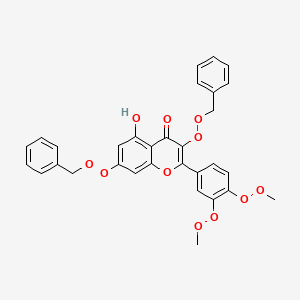
![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
